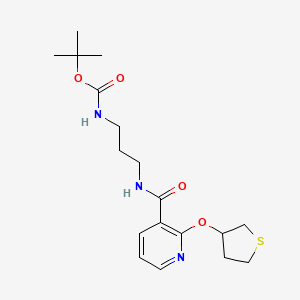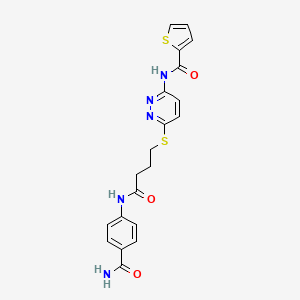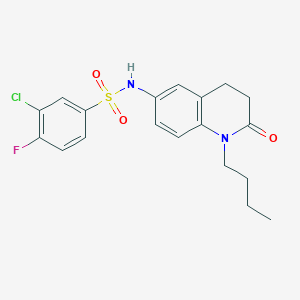
Tert-butyl (3-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)propyl)carbamate, also known as TTNPB, is a synthetic retinoid compound that has been widely used in scientific research. It was first synthesized in the 1980s and has since been studied for its potential therapeutic applications in various fields of medicine, including cancer, dermatology, and ophthalmology.
Scientific Research Applications
Electrochromic Materials
A study by Hsiao et al. (2014) discussed the development of visible and near-infrared (NIR) electrochromic aramids incorporating main-chain triphenylamine and pendent 3,6-bis(tert-butyl)carbazole units. These materials exhibited thermal stability, reversible electrochemical oxidation, and enhanced NIR contrast, highlighting their potential in electrochromic devices (Hsiao, Wang, & Liao, 2014).
Photocatalyzed Amination
Wang et al. (2022) reported a photocatalyzed amination process using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate as a precursor, demonstrating a new method to assemble 3-aminochromones. This advancement broadens the applications of photocatalyzed protocols in synthesizing diverse amino pyrimidines (Wang et al., 2022).
Holographic Sensors
Research by Mora et al. (2019) explored the incorporation of Tert-Butylthiol (TBT) and Tetrahydrothiophene (THT) into holographic polymer-dispersed liquid crystals, aiming to design a holographic sensor for detecting natural gas and liquefied petroleum gas. This study demonstrates the potential of using chemical compounds in sensor technology (Mora et al., 2019).
Organic Synthesis
Lebel and Leogane (2005) presented a mild and efficient one-pot Curtius rearrangement to produce Boc-protected amines from carboxylic acids, illustrating the versatility of tert-butyl carbamate derivatives in organic synthesis (Lebel & Leogane, 2005).
Mechanism of Action
Mode of Action
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Given its structural features, it could potentially interact with a variety of enzymes and receptors, thereby influencing multiple biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “Tert-butyl (3-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)propyl)carbamate” are not well-studied. Its bioavailability, metabolism, and excretion patterns remain to be determined. It’s worth noting that the compound’s solubility in chloroform and ethyl acetate suggests it may have some degree of lipophilicity, which could influence its absorption and distribution within the body .
properties
IUPAC Name |
tert-butyl N-[3-[[2-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-18(2,3)25-17(23)21-10-5-9-19-15(22)14-6-4-8-20-16(14)24-13-7-11-26-12-13/h4,6,8,13H,5,7,9-12H2,1-3H3,(H,19,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRFTYGGCRCQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC(=O)C1=C(N=CC=C1)OC2CCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1-Benzylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one](/img/structure/B2471729.png)
![9-(4-ethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2471730.png)


![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2471733.png)
![Methyl 5-(phenethylcarbamoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2471734.png)
![4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B2471737.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2471742.png)
![1-(3,5-Dichlorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone](/img/structure/B2471743.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2471747.png)
![N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2471748.png)
